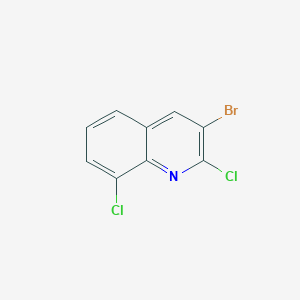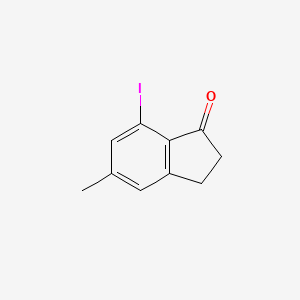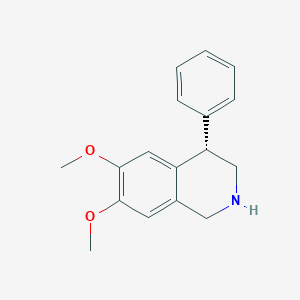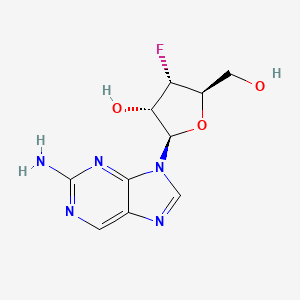![molecular formula C11H18BNO4S B11847283 {3-[Butyl(methyl)sulfamoyl]phenyl}boronic acid CAS No. 690662-94-3](/img/structure/B11847283.png)
{3-[Butyl(methyl)sulfamoyl]phenyl}boronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-(N-butyl-N-methylsulfamoyl)phenyl)boronic acid is an organoboron compound that has garnered interest in various fields of chemistry and biology. This compound is characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with an N-butyl-N-methylsulfamoyl group. The unique structure of this compound allows it to participate in a variety of chemical reactions, making it a valuable reagent in synthetic chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3-(N-butyl-N-methylsulfamoyl)phenyl)boronic acid typically involves the following steps:
Formation of the Phenylboronic Acid Core: The phenylboronic acid core can be synthesized through the reaction of phenyl magnesium bromide with trimethyl borate, followed by hydrolysis.
Introduction of the N-butyl-N-methylsulfamoyl Group: The N-butyl-N-methylsulfamoyl group can be introduced via a nucleophilic substitution reaction. This involves reacting the phenylboronic acid with N-butyl-N-methylsulfamoyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of (3-(N-butyl-N-methylsulfamoyl)phenyl)boronic acid may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.
Análisis De Reacciones Químicas
Types of Reactions
(3-(N-butyl-N-methylsulfamoyl)phenyl)boronic acid undergoes several types of chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base.
Oxidation: The boronic acid group can be oxidized to form phenol derivatives using oxidizing agents such as hydrogen peroxide or sodium perborate.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium catalyst, base (e.g., potassium carbonate), and an aryl or vinyl halide.
Oxidation: Hydrogen peroxide or sodium perborate.
Substitution: Nucleophiles such as amines or alcohols.
Major Products
Suzuki-Miyaura Coupling: Biaryl or vinyl-aryl compounds.
Oxidation: Phenol derivatives.
Substitution: Various substituted phenylboronic acids.
Aplicaciones Científicas De Investigación
(3-(N-butyl-N-methylsulfamoyl)phenyl)boronic acid has a wide range of applications in scientific research:
Biology: The compound can be used to study enzyme inhibition, particularly those enzymes that interact with boronic acids.
Industry: The compound is used in the production of advanced materials and polymers due to its ability to form stable boron-carbon bonds.
Mecanismo De Acción
The mechanism of action of (3-(N-butyl-N-methylsulfamoyl)phenyl)boronic acid primarily involves its interaction with enzymes and other biological molecules. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it a potent inhibitor of enzymes such as proteases and kinases. This interaction can modulate the activity of these enzymes, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
Phenylboronic Acid: Lacks the N-butyl-N-methylsulfamoyl group, making it less versatile in certain reactions.
3-Formylphenylboronic Acid: Contains a formyl group instead of the N-butyl-N-methylsulfamoyl group, leading to different reactivity and applications.
4-Formylphenylboronic Acid: Similar to 3-formylphenylboronic acid but with the formyl group in a different position on the phenyl ring.
Uniqueness
(3-(N-butyl-N-methylsulfamoyl)phenyl)boronic acid is unique due to the presence of the N-butyl-N-methylsulfamoyl group, which enhances its reactivity and allows for a broader range of chemical transformations. This makes it a valuable compound in both synthetic and medicinal chemistry.
Propiedades
Número CAS |
690662-94-3 |
|---|---|
Fórmula molecular |
C11H18BNO4S |
Peso molecular |
271.15 g/mol |
Nombre IUPAC |
[3-[butyl(methyl)sulfamoyl]phenyl]boronic acid |
InChI |
InChI=1S/C11H18BNO4S/c1-3-4-8-13(2)18(16,17)11-7-5-6-10(9-11)12(14)15/h5-7,9,14-15H,3-4,8H2,1-2H3 |
Clave InChI |
WQSMSFTUNCJQMH-UHFFFAOYSA-N |
SMILES canónico |
B(C1=CC(=CC=C1)S(=O)(=O)N(C)CCCC)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![tert-Butyl methyl[(naphthalen-2-yl)methyl]carbamate](/img/structure/B11847209.png)


![Ethyl 3-cyanobenzo[f]quinoline-4(3h)-carboxylate](/img/structure/B11847228.png)


![N,N-Dimethyl-6-(1-oxa-4,8-diazaspiro[5.5]undecan-8-yl)pyridin-3-amine](/img/structure/B11847236.png)
![1'-Benzylspiro[indoline-3,3'-pyrrolidin]-2-one](/img/structure/B11847242.png)





